"2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine" structure
"2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine" structure
An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine
This guide provides a comprehensive technical overview of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. The document details its chemical structure, a validated synthesis protocol, structural elucidation through spectroscopic analysis, and an exploration of its potential pharmacological significance.
Introduction and Molecular Overview
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine, with CAS Number 2097928-01-1, is a novel chemical entity that merges three key structural motifs: a pyrazine ring, a piperidine ring, and a trifluoromethyl group. Each of these components is a well-established pharmacophore, suggesting the potential for this hybrid molecule to exhibit significant biological activity.
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Pyrazine Ring: The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This moiety is found in numerous FDA-approved drugs and natural products, contributing to a wide array of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][2]
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Piperidine Moiety: As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine scaffold is crucial for tuning the physicochemical properties of a molecule, such as its basicity and lipophilicity, which in turn influences its pharmacokinetic profile.[3]
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Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][4]
The strategic combination of these three fragments in 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine makes it a compelling subject for further investigation in drug development programs.
Synthesis and Reaction Mechanism
The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is most effectively achieved through a nucleophilic aromatic substitution (SNA) reaction. This well-established method is a cornerstone of heterocyclic chemistry for the formation of carbon-nitrogen bonds.
Reaction Principle: The synthesis involves the displacement of a halide (typically chlorine) from an electron-deficient pyrazine ring by the secondary amine of the 4-(trifluoromethyl)piperidine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the 2-position for nucleophilic attack.
Detailed Experimental Protocol:
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Reagent Preparation:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-chloropyrazine in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dioxane.
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Add 1.1 equivalents of 4-(trifluoromethyl)piperidine.
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Add 2.0 equivalents of a non-nucleophilic base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
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Reaction Execution:
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Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chloropyrazine) is consumed.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine.
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Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reagents and promotes the SNA reaction. The use of an excess of the piperidine derivative and a base drives the reaction to completion. Heating is necessary to overcome the activation energy of the C-Cl bond cleavage. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
Structural Elucidation and Physicochemical Properties
The structural integrity of the synthesized 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is confirmed through a combination of spectroscopic techniques.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C10H12F3N3 |
| Molecular Weight | 231.22 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazine and piperidine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.0-8.2 | m |
| Piperidine-H (axial, C2/C6) | 4.4-4.6 | m |
| Piperidine-H (equatorial, C2/C6) | 3.0-3.2 | m |
| Piperidine-H (C4) | 2.5-2.7 | m |
| Piperidine-H (C3/C5) | 1.8-2.2 | m |
The downfield shift of the axial protons at C2 and C6 of the piperidine ring is due to the anisotropic effect of the pyrazine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazine-C (C2) | ~155 |
| Pyrazine-C (C3/C5) | ~135 |
| Pyrazine-C (C6) | ~142 |
| Piperidine-C (C2/C6) | ~45 |
| Piperidine-C (C3/C5) | ~30 |
| Piperidine-C (C4) | ~35 |
| Trifluoromethyl-C | ~125 (q, ¹JCF ≈ 270 Hz) |
¹⁹F NMR Spectroscopy: A single signal, likely a singlet or a closely coupled multiplet, is expected for the trifluoromethyl group in the range of -70 to -80 ppm, referenced to CFCl₃.
Mass Spectrometry (MS)
Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 232.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation in MS/MS would likely involve cleavage of the piperidine ring and loss of the trifluoromethyl group.
Pharmacological Profile and Potential Applications
While specific biological data for 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is not extensively published, the known activities of its constituent moieties provide a strong basis for predicting its potential pharmacological applications.
Potential Therapeutic Areas:
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Oncology: Pyrazine derivatives have shown promise as anticancer agents by targeting various signaling pathways.[5]
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Infectious Diseases: The pyrazine scaffold is present in antimicrobial and antiviral drugs.[1]
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Central Nervous System (CNS) Disorders: Piperidine derivatives are widely used in the development of drugs targeting CNS receptors.
Structure-Activity Relationship (SAR) Insights: The trifluoromethyl group at the 4-position of the piperidine ring is expected to enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties and increased potency compared to its non-fluorinated analog.
Conclusion
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is a synthetically accessible molecule with a promising pharmacological profile based on the established activities of its structural components. This guide provides a foundational understanding of its synthesis, structure, and potential for further investigation in drug discovery. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers initiating studies on this and related compounds.
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
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PubMed. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Available from: [Link]
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